molecular formula C24H31FO7 B14115430 (1S,2S,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

(1S,2S,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

Cat. No.: B14115430
M. Wt: 450.5 g/mol
InChI Key: ASTBRKVQRYGLJO-SEELKBBESA-N
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Description

The compound (1S,2S,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[108002,904,8013,18]icosa-14,17-dien-16-one is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the pentacyclic core and the introduction of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved at each step.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines.

Scientific Research Applications

    Chemistry: As a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential as a drug candidate.

    Industry: Utilizing its unique structure in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular players.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pentacyclic molecules with multiple stereocenters and functional groups. Examples might include certain natural products or synthetic analogs with related structures.

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties

Properties

Molecular Formula

C24H31FO7

Molecular Weight

450.5 g/mol

IUPAC Name

(1S,2S,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H31FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,19,27,29-30H,5-6,10-11H2,1-4H3/t14-,15-,16-,17?,21-,22-,23-,24-/m0/s1

InChI Key

ASTBRKVQRYGLJO-SEELKBBESA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC4[C@]2(OC(O4)(C)C)C(=O)C(O)O)CCC5=CC(=O)C=C[C@@]53C)F)O

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)O)C)O)F)C)C

Origin of Product

United States

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